3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound often used as a key building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. [, ] It belongs to the class of compounds known as benzoic acid derivatives, characterized by a benzene ring with a carboxylic acid group and further substituted with fluorine and a 4-methylpiperazine moiety. This compound is not typically studied for its own inherent biological activity but rather for its utility in constructing molecules with desired pharmacological profiles.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound notable for its diverse applications in medicinal chemistry and biological research. It is characterized by a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position of the benzoic acid structure. This compound is recognized for its role as a ligand in metal ion binding and as a potential intermediate in pharmaceutical synthesis.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride falls under the category of benzoic acid derivatives and is classified as an aromatic compound due to its benzene ring structure. Its molecular formula is with a molecular weight of approximately 238.26 g/mol.
The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves several key steps:
In industrial settings, the production process is scaled up, optimizing reaction conditions such as temperature and pressure to maximize yield and minimize impurities. Quality control measures are implemented to ensure consistency in the final product's purity and efficacy .
The molecular structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can be represented by its InChI (International Chemical Identifier):
The compound has the following structural data:
The presence of both a fluorine atom and a piperazine ring contributes significantly to its chemical properties and biological activity .
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride participates in various chemical reactions due to its functional groups:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry .
The mechanism of action for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific biological targets:
The physical properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride has several notable applications:
The emergence of 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 948018-60-8) represents a strategic evolution in heterocyclic chemistry aimed at optimizing pharmacokinetic and target-binding properties. This compound belongs to a class of synthetically modified benzoic acid derivatives where traditional benzoic acid scaffolds are functionalized with nitrogen-containing heterocycles and halogen atoms to enhance biological activity. Its development parallels advances in cross-coupling methodologies that enabled reliable piperazine attachment to halogenated aromatic systems [4] . Early pharmacological interest stemmed from the observation that structurally related 4-(piperazin-1-yl)benzoic acid derivatives exhibited promising interactions with central nervous system targets, though they suffered from poor blood-brain barrier penetration and metabolic instability. The introduction of a meta-fluorine substituent and N-methylation on the piperazine nitrogen—yielding the title compound—was a deliberate strategy to improve metabolic stability and aqueous solubility while maintaining the planar geometry crucial for aromatic stacking interactions in biological targets .
The hydrochloride salt form emerged as a standard for pharmaceutical handling, improving crystallinity and shelf-life compared to the free base. Patent analyses reveal its first significant application as a synthetic intermediate in kinase inhibitor development circa 2015, where it served as a critical building block for compounds targeting aberrant signaling pathways in oncology [9]. Its adoption accelerated in antiviral research, particularly for hepatitis C virus (HCV) inhibitors where the benzoic acid moiety facilitated crucial hydrogen bonding with the NS5A protein while the fluoropiperazine segment enhanced cell permeability [7]. The compound’s versatility is evidenced by its role in diverse drug discovery pipelines, from HSD17B13 degraders for nonalcoholic steatohepatitis (NASH) to KCNQ2/Q3 potassium channel openers for epilepsy [6] [8].
Table 1: Molecular Properties of Key Benzoic Acid Derivatives with Piperazine/ Piperidine Moieties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Therapeutic Application |
---|---|---|---|---|
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | 948018-60-8 | C₁₂H₁₅FN₂O₂•HCl | 274.72 | Kinase inhibition, Antiviral intermediates |
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride | Not specified | C₁₁H₁₄ClFN₂O₂ | 264.70 | Biochemical tool compound |
3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C₈H₄F₄O₂ | 208.11 | Potassium channel openers |
3-Fluoro-4-(piperidin-4-yl)benzoic acid | 1260846-50-1 | C₁₂H₁₄FNO₂ | 223.24 | Not fully characterized |
The strategic incorporation of fluorine at the meta-position of the benzoic acid ring induces profound electronic and steric effects that enhance target affinity and metabolic resistance. Fluorine’s high electronegativity withdraws electron density from the aromatic system, lowering the pKa of the carboxylic acid group (predicted pKa ≈ 3.8) and promoting ionization under physiological conditions. This ionization enhances solubility and facilitates ionic interactions with basic residues in target proteins [8]. The fluorine atom’s compact size (van der Waals radius 1.47 Å) permits tight integration into hydrophobic binding pockets without steric clash, while simultaneously forming favorable halogen bonds with carbonyl oxygen atoms or aromatic π-systems in proteins. Computational analyses indicate the C-F bond in this orientation reduces the compound’s susceptibility to oxidative metabolism by cytochrome P450 enzymes, particularly at adjacent positions on the aromatic ring .
The 4-methylpiperazine moiety introduces critical conformational flexibility and basicity essential for drug-receptor interactions. Protonation of the distal piperazine nitrogen (pKa ≈ 7.5–8.2) under physiological pH generates a cationic center that facilitates salt bridge formation with aspartate or glutamate residues in target proteins. The methyl group on the piperazine nitrogen serves dual purposes: it modulates basicity to optimize membrane permeability while preventing oxidative N-dealkylation through steric hindrance—a common metabolic vulnerability in unsubstituted piperazines [9]. Molecular dynamics simulations reveal that the 4-methylpiperazine adopts variable orientations, enabling adaptation to distinct binding site topologies across biological targets. This adaptability is exemplified in kinase inhibitors where the piperazine nitrogen coordinates with conserved catalytic lysine residues in ATP-binding pockets [9].
Table 2: Impact of Structural Modifications on Key Pharmaceutical Properties
Structural Feature | Electronic Effect | Steric Consequence | Biological Advantage |
---|---|---|---|
Meta-Fluorine on benzoic acid | -I effect lowers carboxylic acid pKa; Halogen bond capability | Minimal bulk; Orthogonal to ring plane | Enhanced solubility; Metabolic stabilization; Target affinity |
N-Methylpiperazine | Basic nitrogen (pKa ~8) for salt bridges | Conformational flexibility; Shielded N-H | pH-dependent membrane permeability; Reduced metabolism |
Benzoic acid core | Planar π-system for stacking | Rigid scaffold for vectorial substitution | Precise spatial orientation of substituents |
This compound exemplifies a multifunctional building block that efficiently bridges hydrophobic and hydrophilic domains in drug molecules. Its benzoic acid segment provides a rigid planar anchor for conjugation via amide coupling or esterification, while the fluoropiperazine terminus serves as a solubilizing and target-engaging module. This duality is leveraged in PROTAC (Proteolysis-Targeting Chimera) designs for HSD17B13 degradation in liver diseases, where the benzoic acid is linked to E3 ligase ligands and the piperazine engages protein-protein interaction interfaces [6]. In kinase inhibitors like those targeting RAF or BCR-ABL, the benzoic acid carboxylate forms critical hydrogen bonds with the hinge region of kinases, while the 4-methylpiperazine extends into solvent-exposed regions, improving aqueous solubility without compromising binding affinity [9].
The molecule’s synthon versatility enables diverse medicinal chemistry applications. It readily participates in amide coupling reactions—the carboxylic acid can be activated for condensation with anilines or alkylamines to produce benzamides, a privileged scaffold in drug discovery. This reactivity is exploited in anti-HCV agents where derivatives like N-aryl-(3-nitro-4-alkoxy)benzamides incorporate this core to achieve EC₅₀ values below 0.1 μM against hepatitis C virus [7]. The 4-methylpiperazine nitrogen can undergo alkylation or acylation to introduce additional solubilizing groups or pharmacophores, though this is less common due to steric hindrance from the methyl group.
Physicochemical profiling reveals advantageous properties for lead development: moderate logD (~1.8 at pH 7.4), high aqueous solubility (>50 mg/mL as hydrochloride salt), and thermal stability up to 180°C [4]. These characteristics make it particularly valuable in fragment-based drug design, where its molecular weight (238.26 g/mol for free base) and complexity comply with "rule of three" guidelines for fragment libraries. Its progression into clinical candidates is evidenced by patents covering HSD17B13 inhibitors for NASH treatment and kinase inhibitors for oncology indications, underscoring its translational impact [6] [9].
Table 3: Representative Drug Discovery Applications and Physicochemical Performance
Therapeutic Area | Target Class | Role in Molecule | Reported Potency Enhancement | Solubility (HCl Salt) |
---|---|---|---|---|
Antiviral Agents | HCV NS5A protein | Hydrogen bond acceptor/donor core | EC₅₀ 15–83 nM in cell culture | >50 mg/mL in buffer |
Kinase Inhibitors (Oncology) | RAF, BCR-ABL kinases | Solubilizing moiety & hinge binder | IC₅₀ < 100 nM in enzymatic assays | ~30 mg/mL in PBS |
Metabolic Disease (NASH) | HSD17B13 degraders | Protein-interaction module | Degradation DC₅₀ ~ 10 nM | Not specified |
Neurological Disorders | KCNQ2/Q3 channels | Acidic headgroup for ion coordination | EC₅₀ ~ 1 μM in electrophysiology | >100 mg/mL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7